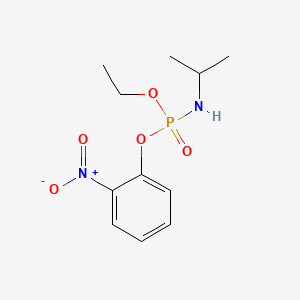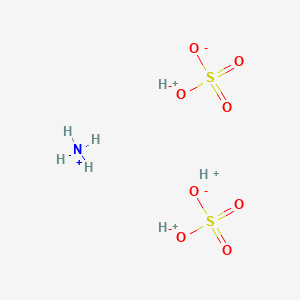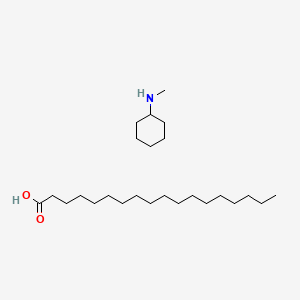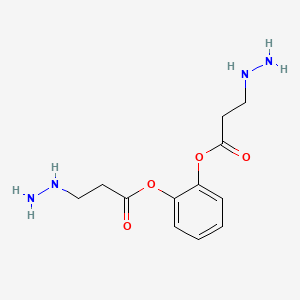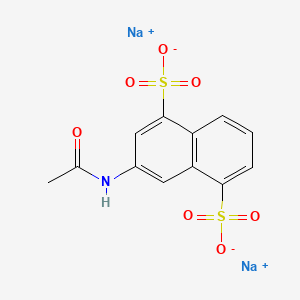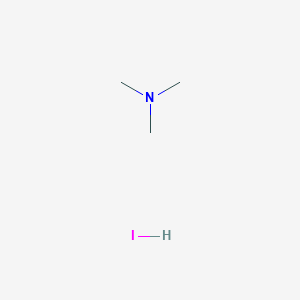
Trimethylamine hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium iodide is a quaternary ammonium salt with the chemical formula ( \text{(CH}_3\text{)}_3\text{N}+\text{I}- ). It is a crystalline solid that is soluble in water and is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}+\text{I}- ]
Industrial Production Methods
In industrial settings, the production of trimethylammonium iodide involves large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce alkenes.
Complex Formation: It can form complexes with other compounds, such as TCNQ, resulting in materials with unique electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hofmann Elimination: Typically involves heating with silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted ammonium salts.
Elimination: Produces alkenes and tertiary amines.
Scientific Research Applications
Trimethylammonium iodide is used in a wide range of scientific research applications:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: Studied for its interactions with biological membranes and its potential as a biocide.
Medicine: Investigated for its use in reducing intraocular pressure in glaucoma patients.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of trimethylammonium iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts membrane integrity by incorporating into the lipid bilayer, leading to the inhibition of essential cellular processes . This disruption can result in the leakage of cellular contents and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium iodide: Another quaternary ammonium salt with similar properties but different applications.
(Ferrocenylmethyl)trimethylammonium iodide: A compound with a ferrocenyl group, used in specialized chemical applications.
Uniqueness
Trimethylammonium iodide is unique due to its relatively simple structure and wide range of applications. Its ability to participate in various chemical reactions and its effectiveness as a phase-transfer catalyst make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
20230-89-1 |
|---|---|
Molecular Formula |
C3H10IN |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;hydroiodide |
InChI |
InChI=1S/C3H9N.HI/c1-4(2)3;/h1-3H3;1H |
InChI Key |
CURCMGVZNYCRNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.I |
Related CAS |
75-50-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


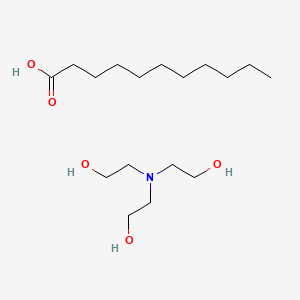
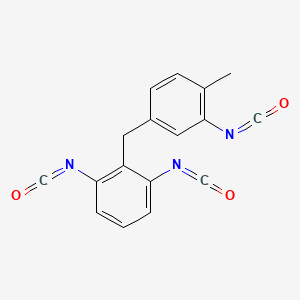
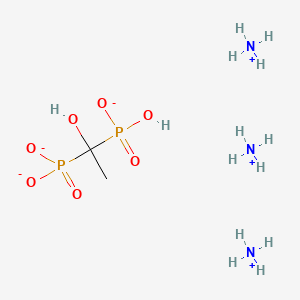
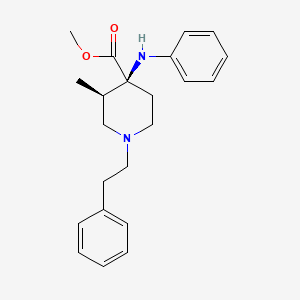
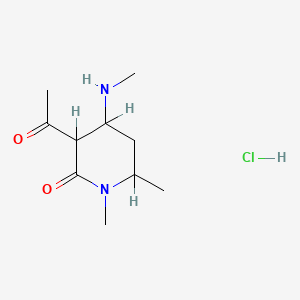
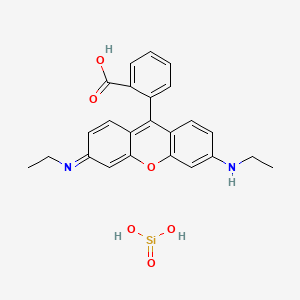
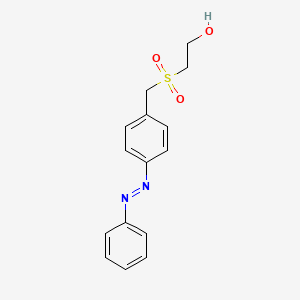
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
